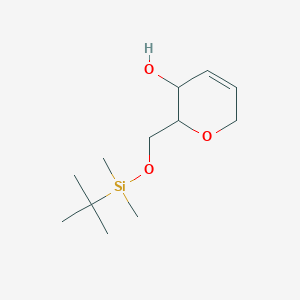

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol

描述

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is a dihydropyran derivative featuring a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at position 2 and a free hydroxyl group at position 3. The TBS group enhances the compound’s stability under basic or nucleophilic conditions, making it a valuable intermediate in organic synthesis, particularly for natural product assembly or carbohydrate chemistry . Its partially unsaturated tetrahydropyran ring contributes to conformational flexibility, which influences reactivity in cycloadditions or glycosylation reactions.

属性

IUPAC Name |

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVZTYKUZSSFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Integration into Natural Product Synthesis

In the total synthesis of diplobifuranylone B, 2-(((tert-butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is generated during the protection of a propargylic alcohol precursor. The sequence involves:

-

THP Protection : Reaction of propargylic alcohol with 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) in DCM.

-

Silylation : Introduction of the TBDMS group using TBDMSCl and imidazole in DMF.

-

Deprotection : Selective removal of the THP group with potassium carbonate in methanol.

Critical Observations

-

The order of protection (THP before TBDMS) prevents steric hindrance during silylation.

-

Flash chromatography (hexane/Et₂O = 50:1) resolves diastereomers, achieving 99% yield for the protected intermediate.

Palladium-Catalyzed Allylic Alkylation

A third method leverages palladium catalysis to install the TBDMS-protected hydroxymethyl group. This approach, detailed in furo[3,2-c]pyran syntheses, uses allylic carbonates as substrates.

Procedure and Mechanism

-

Substrate Preparation : cis-(±)-6-[(tert-Butyldimethylsilyl)oxy]-3,6-dihydro-2H-pyran-3-yl methyl carbonate is synthesized from the parent alcohol using methyl chloroformate.

-

Allylic Alkylation : Pd(PPh₃)₄ (5–10 mol%) mediates the reaction in toluene/DMF (3:1), transferring the allylic group to β-dicarbonyl nucleophiles.

Advantages

-

Enantioselectivity is achievable via chiral palladium complexes.

-

The method tolerates diverse nucleophiles, enabling modular synthesis.

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

Regioselectivity and Steric Effects

The tertiary hydroxyl group in 3,6-dihydro-2H-pyran-3-ol poses regioselectivity challenges. Silylation preferentially occurs at the less hindered C3 hydroxyl, as confirmed by NMR analysis. Competing reactions at C6 are mitigated by bulky bases (e.g., 2,6-lutidine).

Purification and Stability

The TBDMS group enhances hydrophobicity, simplifying silica gel chromatography. However, prolonged exposure to acidic conditions (e.g., during THP removal) risks desilylation. Neutral workup conditions (e.g., aqueous NaHCO₃) preserve the silyl ether.

Applications in Drug Discovery

The compound’s stability and modularity make it valuable in medicinal chemistry. For example:

化学反应分析

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group, using reagents like tetra-n-butylammonium fluoride (TBAF).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: LiAlH4, NaBH4

Substitution: TBAF in tetrahydrofuran (THF)

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids

Reduction: Corresponding alcohols

Substitution: Removal of the TBDMS group to yield the free hydroxyl compound

科学研究应用

Organic Synthesis

The compound serves as a key intermediate in synthesizing more complex molecules, particularly those involving pyran derivatives. Its role as a protecting group for alcohols is invaluable in multi-step organic syntheses where selective reactions are required.

Medicinal Chemistry

Research has demonstrated that derivatives of this compound exhibit biological activity, making them potential candidates for drug development. For instance, it has been explored in the synthesis of compounds with anti-inflammatory and anticancer properties.

Carbohydrate Chemistry

Due to its structural similarity to sugars, it is utilized in carbohydrate chemistry for synthesizing glycosides and other sugar-related compounds.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,6-Di-O-tert-butyldimethylsilyl-D-glucal | Contains glucal structure | Used in carbohydrate chemistry |

| 4-(benzenesulfonyl)-2-[4-[tert-butyl(dimethyl)silyl]oxy]octahydroinden | Features a sulfonyl group | Potential applications in pharmaceuticals |

| 6-(benzyloxy)-2-hydroxymethylpyran | Contains a benzyloxy group | Explored for biological properties |

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated the use of 2-(((tert-butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol as an intermediate in synthesizing novel anticancer agents that showed promising results in vitro against various cancer cell lines.

- Development of Anti-inflammatory Drugs : Researchers have utilized this compound to develop anti-inflammatory agents by modifying its structure to enhance biological activity while maintaining safety profiles.

作用机制

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection process involves nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group.

相似化合物的比较

Table 1: Structural Comparison of Dihydropyran Derivatives with TBS Protection

Key Observations :

- Positional Effects : The TBS group’s placement (C2 vs. C4/C6) significantly impacts steric and electronic environments. For example, TBS at C2 (target compound) shields the hydroxymethyl group, while TBS at C6 (trans/cis isomers) influences diastereoselectivity in reactions .

- Functional Group Availability : The free 3-OH in the target compound allows direct functionalization, contrasting with TBS-protected analogs (e.g., tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane), which require deprotection steps .

Key Observations :

- Stereochemistry control (e.g., trans vs. cis isomers) relies on reductants (NaBH4/CeCl3) or reaction conditions (temperature, catalysts) .

Physicochemical and Reactivity Profiles

- Lipophilicity: The TBS group increases hydrophobicity, making the target compound more soluble in nonpolar solvents (e.g., hexane, CH2Cl2) compared to Linalool oxide derivatives, which lack silyl protection .

- Stability : TBS-protected compounds resist hydrolysis under basic conditions but are cleaved by fluoride ions (e.g., TBAF), enabling selective deprotection .

- Reactivity : The 3-OH group in the target compound is prone to oxidation or esterification, whereas analogs like cis-(±)-6-[(tert-butyldimethylsilyl)oxy]-3,6-dihydro-2H-pyran-3-yl methyl carbonate have masked hydroxyl groups, requiring additional steps for activation .

生物活性

The compound 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol , often referred to by its IUPAC name, is a derivative of pyran with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₄O₃Si

- Molecular Weight : 288.42 g/mol

- CAS Number : 199801-81-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the lipophilicity of the molecule, which may facilitate membrane penetration and influence its pharmacokinetic properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.

- Antiparasitic Activity : Research has shown potential efficacy against protozoan parasites, particularly in models of Leishmania and Trypanosoma.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various human cell lines, indicating a need for further investigation into its safety profile.

Antimicrobial Studies

A study conducted by Elsoy and Muhammad evaluated various derivatives similar to this compound for their antibacterial properties. The results indicated that compounds with similar structures exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting that this compound may possess comparable antimicrobial effects .

Antiparasitic Efficacy

In a recent pharmacological evaluation, compounds related to this pyran derivative were tested against Leishmania donovani. The results showed IC50 values indicating effective inhibition of parasite growth at concentrations below 10 µM, demonstrating the potential of this class of compounds as antiparasitic agents .

Cytotoxicity Assessment

Cytotoxicity assays revealed that while some derivatives showed promise in targeting parasites, they also exhibited cytotoxic effects on MRC-5 human lung fibroblast cells. The IC50 values ranged significantly across different derivatives, highlighting the importance of structural modifications in optimizing both efficacy and safety .

Data Tables

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol?

- Methodology : The compound is synthesized via ketone reduction. A key protocol involves reacting (±)-6-[(tert-butyldimethylsilyl)oxy]-3,6-dihydro-2H-pyran-3-one with CeCl₃·7H₂O and NaBH₄ in methanol. Post-reduction, the mixture is quenched with acetone, extracted with dichloromethane, and purified via flash chromatography (hexane/ethyl acetate), yielding the product as a colorless oil (72% yield). Critical steps include controlling reaction temperature (0°C to room temperature) and ensuring anhydrous conditions to prevent desilylation .

Q. How is the compound characterized to confirm structure and purity?

- Analytical Workflow :

- NMR Spectroscopy : ¹H-NMR and ¹³C-NMR are used to verify the silyl ether group (δ ~0.1–0.3 ppm for Si(CH₃)₂) and the dihydropyran ring (characteristic coupling constants for vicinal protons).

- IR Spectroscopy : Confirms hydroxyl (≈3400 cm⁻¹) and ether (≈1250 cm⁻¹) functional groups.

- Chromatography : TLC and HPLC ensure purity (>95%) by monitoring spot uniformity or peak symmetry .

Q. What role does the tert-butyldimethylsilyl (TBDMS) group play in the synthesis?

- Function : The TBDMS group acts as a protecting group for the hydroxyl moiety, enhancing steric bulk to prevent undesired side reactions (e.g., oxidation or nucleophilic attack). Its stability under basic/neutral conditions allows selective deprotection in multi-step syntheses .

Q. What solvents and reaction conditions are optimal for its synthesis?

- Conditions : Methanol or dichloromethane are preferred for solubility and inertness. Reactions are typically conducted at 0°C to room temperature to balance reaction rate and selectivity. CeCl₃·7H₂O is critical for Luche reduction, ensuring chemoselective ketone-to-alcohol conversion without over-reduction .

Advanced Research Questions

Q. How can stereochemical outcomes (cis vs. trans isomers) be controlled during synthesis?

- Strategy : Stereoselectivity is influenced by reaction temperature and catalyst choice. For example, trans-isomer formation is favored at lower temperatures (0°C) using DMAP and methyl chloroformate, while cis-isomers dominate under NaBH₄ reduction at room temperature. Chiral auxiliaries or enantioselective catalysts (e.g., CeCl₃/NaBH₄) may further enhance selectivity .

Q. How to resolve data contradictions in characterizing regioisomers or stereoisomers?

- Approach : Use advanced NMR techniques (e.g., NOESY or COSY) to distinguish regioisomers by spatial proton interactions. X-ray crystallography provides definitive stereochemical assignments, as seen in studies resolving pyran ring conformations .

Q. What challenges arise in scaling up synthesis while maintaining yield?

- Challenges : Scaling up NaBH₄-mediated reductions risks exothermic runaway reactions. Mitigation includes slow reagent addition and temperature control. Purification bottlenecks (e.g., column chromatography) can be addressed via centrifugal partition chromatography (CPC) or recrystallization .

Q. How do reducing agents impact synthesis efficiency?

- Comparison : NaBH₄ with CeCl₃ (Luche conditions) provides higher selectivity for allylic alcohols (72% yield), whereas DiBAl-H may over-reduce carbonyl groups, requiring stricter temperature control (−78°C to −40°C). Alternative agents like LiAlH(t-Bu)₃ offer milder deprotection pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。